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Introduction: The Strategic Value of 5-Bromo-6-
fluoronicotinic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the

use of versatile, functionalized heterocyclic scaffolds are paramount for developing novel

therapeutics. 5-Bromo-6-fluoronicotinic acid (CAS 29241-63-2) has emerged as a high-value

building block, uniquely positioned at the intersection of these critical design principles. Its

pyridine core, a privileged structure in medicinal chemistry, is decorated with three distinct

functional handles: a carboxylic acid, a bromine atom, and a fluorine atom. This trifecta of

reactivity allows for sequential, site-selective modifications, making it an invaluable tool for

constructing complex molecular architectures and exploring vast chemical space.

The fluorine atom at the 6-position can significantly modulate the physicochemical properties of

derivative compounds, often enhancing metabolic stability, membrane permeability, and binding

affinity by altering the pKa of the pyridine nitrogen and participating in favorable protein-ligand

interactions[1]. The bromine atom at the 5-position serves as a versatile linchpin for carbon-

carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-

coupling reactions.[2][3] Finally, the carboxylic acid at the 3-position provides a convenient

attachment point for building out side chains, commonly through amide bond formation. This

guide provides an in-depth analysis of the properties, synthesis, and reactivity of 5-Bromo-6-
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fluoronicotinic acid, offering field-proven insights and detailed protocols for its effective

application in research and development.

Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its

successful application. 5-Bromo-6-fluoronicotinic acid is typically a white to light-yellow solid,

and its key characteristics are summarized below.[4][5]

Property Value Source(s)

CAS Number 29241-63-2 [6][7][8][9]

Molecular Formula C₆H₃BrFNO₂ [4][6]

Molecular Weight 220.00 g/mol [6][8]

Appearance
White to light yellow crystalline

powder
[4][5]

Melting Point 191-196 °C [10]

SMILES O=C(O)C1=CN=C(F)C(Br)=C1 [6][8]

InChI Key
YYLYQDSWERQSTR-

UHFFFAOYSA-N
[4][10]

Spectroscopic Data Interpretation
While comprehensive spectral data for this specific molecule is not compiled in a single public

repository, typical spectroscopic characteristics can be predicted based on its structure and

data from analogous compounds.[11][12][13][14]

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic

region for the two pyridine ring protons. These signals would appear as doublets due to

coupling with each other.

¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six

carbon atoms of the pyridine ring. The carbon attached to the fluorine atom would exhibit a

large one-bond C-F coupling constant.
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IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid

(around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-F and C-Br

stretches in the fingerprint region.

Mass Spectrometry (MS): Electron Impact (EI) MS would show a characteristic isotopic

pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is

indicative of the presence of one bromine atom.[15]

Synthesis of 5-Bromo-6-fluoronicotinic Acid
The synthesis of functionalized pyridines can be challenging. While multiple proprietary routes

exist, a common strategy involves the halogenation of a suitable nicotinic acid precursor. For

instance, a related compound, 5-bromo-6-chloronicotinic acid, is synthesized from 5-bromo-6-

hydroxynotinic acid.[16] A plausible and scalable laboratory synthesis for 5-Bromo-6-
fluoronicotinic acid can be conceptualized starting from commercially available 6-

hydroxynicotinic acid.

Conceptual Synthetic Workflow
The logical pathway involves two key transformations: an electrophilic bromination of the

pyridine ring followed by a nucleophilic aromatic substitution (Halex reaction) to replace the

hydroxyl group (via an intermediate) with fluorine.
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Caption: Conceptual workflow for the synthesis of 5-Bromo-6-fluoronicotinic acid.

Protocol: Synthesis via Bromination and Fluorination
This protocol describes the bromination of 6-hydroxynicotinic acid, a reaction that proceeds

readily due to the activating nature of the hydroxyl group.[17] The subsequent conversion to the

target fluoro-compound is a standard transformation in heterocyclic chemistry.
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Step 1: Bromination of 6-Hydroxynicotinic Acid

Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 6-hydroxynicotinic

acid (1 equivalent) in water.

Reagent Addition: Cool the suspension in an ice bath. Slowly add liquid bromine (1.4

equivalents) dropwise to the stirred suspension.

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for

24 hours. The electron-rich pyridine ring undergoes electrophilic bromination, primarily at the

position ortho to the activating hydroxyl group.

Workup: Collect the resulting solid product by vacuum filtration. Wash the solid thoroughly

with cold water to remove any unreacted starting material and hydrobromic acid.

Drying: Dry the product, 5-bromo-6-hydroxynicotinic acid, in a vacuum oven at 40-50 °C to a

constant weight.[17]

Step 2: Conversion to 5-Bromo-6-fluoronicotinic Acid

Self-Validating System Note: This step first involves converting the hydroxyl group to a better

leaving group (chloride), which is then displaced by fluoride.

Chlorination: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂

or Ar), combine 5-bromo-6-hydroxynicotinic acid (1 eq.) with phosphorus oxychloride (POCl₃,

excess) or thionyl chloride (SOCl₂) with a catalytic amount of DMF. Heat the mixture to reflux

for 3-5 hours. This step converts the hydroxypyridine to a more reactive chloropyridine.[16]

Quenching: After cooling, carefully pour the reaction mixture onto crushed ice to quench the

excess POCl₃ or SOCl₂.

Isolation: The solid 5-bromo-6-chloronicotinic acid can be isolated by filtration, washed with

water, and dried.

Fluorination (Halex Reaction): In a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane),

combine the 5-bromo-6-chloronicotinic acid (1 eq.) with an excess of a fluoride source, such
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as spray-dried potassium fluoride (KF, 2-3 eq.). A phase-transfer catalyst (e.g.,

tetrabutylammonium bromide) can be added to improve solubility and reaction rate.

Reaction: Heat the mixture to a high temperature (typically 150-220 °C) and monitor the

reaction by TLC or LC-MS until the starting material is consumed.

Final Workup: After cooling, dilute the reaction mixture with water and acidify with HCl to

precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable

solvent (e.g., ethanol/water) to yield pure 5-Bromo-6-fluoronicotinic acid.

Core Reactivity and Synthetic Utility
The synthetic power of 5-Bromo-6-fluoronicotinic acid stems from its amenability to

palladium-catalyzed cross-coupling reactions at the C-Br bond. The Suzuki-Miyaura and

Buchwald-Hartwig amination reactions are two of the most powerful and widely used

transformations in this context.[3][18]

Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the

pyridine core and a wide variety of aryl or vinyl boronic acids or esters.[19][20] This reaction is

a cornerstone for synthesizing biaryl structures, which are prevalent in kinase inhibitors.[2]

Catalytic Cycle: Suzuki-Miyaura Reaction
The mechanism proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this

cycle is crucial for troubleshooting and optimizing reaction conditions.[21]
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-fluoronicotinic
Acid
Causality Note: The choice of catalyst, base, and solvent is critical. A phosphine-ligated

palladium catalyst is standard. The base activates the boronic acid for transmetalation.

Degassed solvents are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

[3]

Esterification (Protection): The carboxylic acid group is often protected as an ester (e.g.,

methyl or ethyl ester) prior to coupling to prevent side reactions and improve solubility. This

can be achieved using standard methods like Fischer esterification (MeOH/H₂SO₄) or by

reaction with an alkyl halide and base.
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Reaction Setup: To a dry Schlenk flask, add the 5-bromo-6-fluoronicotinate ester (1 eq.), the

desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2-3 eq.).

Inerting: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen).

Repeat this cycle three times to ensure an oxygen-free environment.

Catalyst/Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g.,

Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water).

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress

by TLC or LC-MS.

Workup and Hydrolysis: After completion, cool the reaction, dilute with an organic solvent like

ethyl acetate, and wash with water and brine. Concentrate the organic layer. The resulting

ester can then be hydrolyzed back to the carboxylic acid using aqueous NaOH or LiOH,

followed by acidic workup.

Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds,

coupling the aryl bromide with a primary or secondary amine.[18][22] This reaction is key for

installing amine functionalities that are often crucial for interacting with biological targets or for

use as synthetic handles for further derivatization.

Protocol: Buchwald-Hartwig Amination of 5-Bromo-6-fluoronicotinic
Acid Derivatives
Expertise Note: The success of this reaction is highly dependent on the ligand used. Bulky,

electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to facilitate

the reductive elimination step, which is typically rate-limiting.[23] A strong, non-nucleophilic

base like NaOtBu or LHMDS is necessary to deprotonate the amine.

Protection: As with the Suzuki coupling, the carboxylic acid is typically protected as an ester.

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 5-bromo-6-

fluoronicotinate ester (1 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the

appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.
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Reagent Addition: Add the amine (1.1-1.5 eq.) and a strong base (e.g., NaOtBu, 1.5-2.0 eq.).

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

Reaction: Seal the vessel and heat to 80-110 °C. The reaction is typically complete within a

few hours to 24 hours.

Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an

organic solvent. Purify the crude product by column chromatography. The ester can be

hydrolyzed as described previously if the free acid is the desired final product.

Applications in Drug Discovery and Development
The true value of 5-Bromo-6-fluoronicotinic acid is realized in its application as a scaffold for

biologically active molecules, particularly in oncology and inflammation.[24]

Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies, and many FDA-approved drugs

feature a substituted heterocyclic core.[25][26] The pyridine scaffold of 5-Bromo-6-
fluoronicotinic acid is ideal for constructing inhibitors that target the ATP-binding site of

kinases.[27][28]

Caption: Logical relationships in the synthesis of a kinase inhibitor from the core scaffold.

Using the synthetic strategies outlined above, a drug development professional can

systematically build a kinase inhibitor:

Suzuki Coupling can be used at the 5-position to install a substituted aryl group that often

occupies a hydrophobic pocket in the kinase active site.

Amide Coupling at the carboxylic acid can introduce a variety of side chains that can extend

towards the solvent-exposed region, improving solubility and allowing for fine-tuning of

properties.

Buchwald-Hartwig Amination can be used to displace the fluorine atom (though less reactive

than chlorine or bromine, it is possible under forcing conditions) or, more commonly, a

derivative where the bromine has been replaced by an amine can undergo further
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functionalization. This amine often serves as a critical hydrogen bond donor/acceptor with

the "hinge" region of the kinase.

PROTACs and Other Advanced Modalities
The rise of new therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs) has

placed even greater demand on versatile building blocks.[25] PROTACs are heterobifunctional

molecules that require a "warhead" to bind the target protein, a ligand for an E3 ubiquitin ligase,

and a linker connecting them. The modular nature of 5-Bromo-6-fluoronicotinic acid makes it

an excellent starting point for developing the "warhead" portion of these complex molecules,

with the different functional groups allowing for precise attachment of linkers.

Conclusion and Future Outlook
5-Bromo-6-fluoronicotinic acid is more than just a chemical reagent; it is a strategic tool for

innovation in drug discovery. Its pre-installed fluorine atom and orthogonally reactive bromo

and carboxylic acid functionalities provide a robust platform for the efficient synthesis of novel,

complex, and potent therapeutic agents. By mastering the core reactivity of this scaffold—

particularly through powerful cross-coupling reactions—researchers can significantly accelerate

the design-make-test-analyze cycle. As the demand for more sophisticated and highly selective

drugs continues to grow, particularly for challenging targets like kinases and in emerging fields

like PROTACs, the utility and importance of thoughtfully designed building blocks like 5-
Bromo-6-fluoronicotinic acid will only increase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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